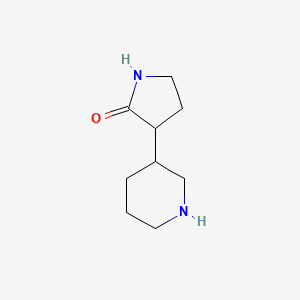
3-(Piperidin-3-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-3-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with a piperidine ring
Preparation Methods
The synthesis of 3-(Piperidin-3-yl)pyrrolidin-2-one can be achieved through several routes. One common method involves the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives . This process typically includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
3-(Piperidin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Piperidin-3-yl)pyrrolidin-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Piperidin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-(Piperidin-3-yl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidin-2-one and piperidin-2-one derivatives . These compounds share structural similarities but differ in their reactivity and applications. For instance:
Pyrrolidin-2-one: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Piperidin-2-one: Widely used in the pharmaceutical industry for the synthesis of various drugs.
The uniqueness of this compound lies in its specific structural features and the resulting reactivity, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
3-piperidin-3-ylpyrrolidin-2-one |
InChI |
InChI=1S/C9H16N2O/c12-9-8(3-5-11-9)7-2-1-4-10-6-7/h7-8,10H,1-6H2,(H,11,12) |
InChI Key |
XTZAVGWFTDKXMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2CCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


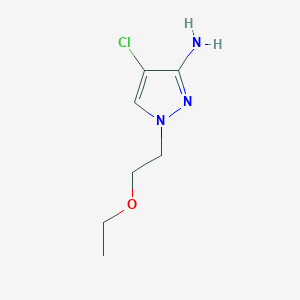
![3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole](/img/structure/B13628777.png)
![2-{1-[2-(dimethylamino)ethyl]-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13628782.png)
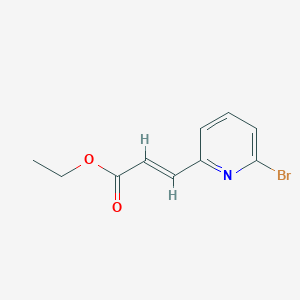
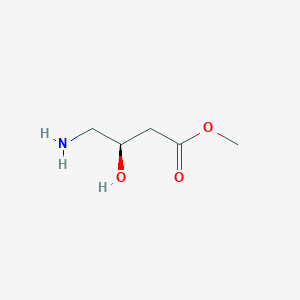
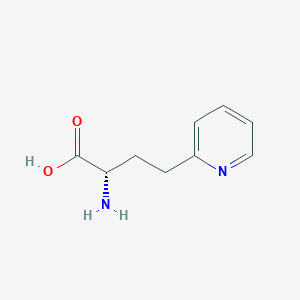

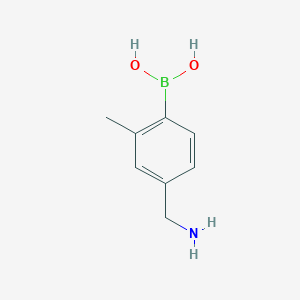
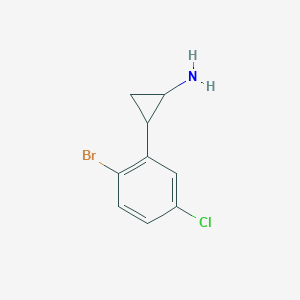
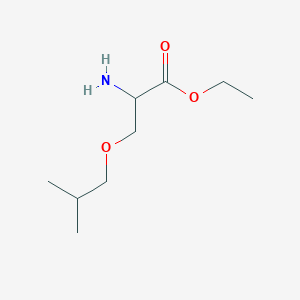
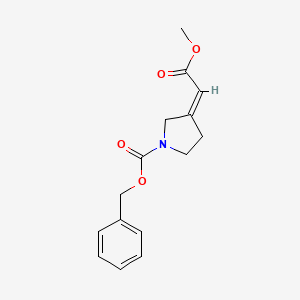
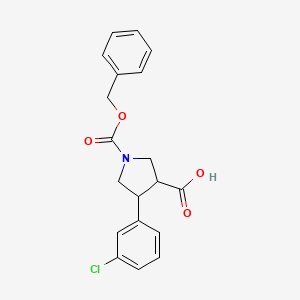
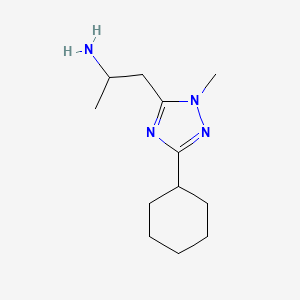
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(4-hydroxy-phenyl)-propionic acid](/img/structure/B13628844.png)
